molecular formula C19H20N2O5S B2807795 5-[(4-methoxybenzenesulfonyl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole CAS No. 1105234-57-8

5-[(4-methoxybenzenesulfonyl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole

Cat. No.: B2807795
CAS No.: 1105234-57-8
M. Wt: 388.44
InChI Key: CVWCZXIMBQQYDV-UHFFFAOYSA-N
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Description

5-[(4-methoxybenzenesulfonyl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methoxybenzenesulfonyl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole typically involves multiple steps. One common method starts with the preparation of 4-isopropoxybenzohydrazide, which is then reacted with 4-methoxybenzenesulfonyl chloride to form the corresponding hydrazone. This intermediate is cyclized under acidic conditions to yield the desired oxadiazole compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(4-methoxybenzenesulfonyl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[(4-methoxybenzenesulfonyl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.

    Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(4-methoxybenzenesulfonyl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides: This compound shares the isopropoxyphenyl group but differs in its overall structure and functional groups.

    3-(4-Methoxyphenyl)butanoic Acid: Similar in containing a methoxyphenyl group, but with a different core structure.

Uniqueness

5-[(4-methoxybenzenesulfonyl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole is unique due to its combination of isopropoxy and methoxyphenyl groups within the oxadiazole ring. This unique structure imparts specific chemical properties, such as stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-[(4-methoxyphenyl)sulfonylmethyl]-3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-13(2)25-16-6-4-14(5-7-16)19-20-18(26-21-19)12-27(22,23)17-10-8-15(24-3)9-11-17/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWCZXIMBQQYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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